molecular formula C14H13FN4OS B2461254 3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-69-9

3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2461254
CAS RN: 891136-69-9
M. Wt: 304.34
InChI Key: LXJXFIKJJHIOAD-UHFFFAOYSA-N
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Description

3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a novel compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. The compound has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce bacterial growth. It has also been shown to modulate the immune system and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is its potential as a lead compound for the development of new drugs. The compound has shown promising results in various scientific research studies and has the potential to be developed into a drug for the treatment of various diseases. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in lab experiments.

Future Directions

There are several future directions for the research on 3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the compound can be further studied for its potential as a drug for the treatment of various diseases. Finally, the compound can be modified to improve its solubility and stability, which may improve its efficacy in lab experiments.
Conclusion:
In conclusion, this compound is a novel compound that has shown potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods and has shown promising results in scientific research. Further research is needed to fully understand the mechanism of action of the compound and its potential as a drug for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-fluorobenzyl mercaptan with 5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as DMF or DMSO at elevated temperatures. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has shown potential applications in the field of medicinal chemistry. It has been studied extensively for its anticancer, antiviral, and antimicrobial properties. The compound has also been shown to have potential as an anti-inflammatory agent.

properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-5-3-4-6-11(10)15/h3-6H,7H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJXFIKJJHIOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=CC=CC=C3F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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